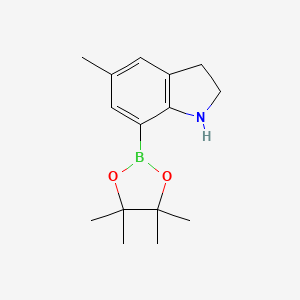![molecular formula C27H22N4O B14782194 4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol](/img/structure/B14782194.png)
4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol is a complex organic compound with a unique structure that includes a phenol group, a tetrazole ring, and a diphenylmethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of an aromatic nitrile with sodium azide under acidic conditions to form the tetrazole ring. This is followed by the introduction of the diphenylmethyl group through a Friedel-Crafts alkylation reaction. Finally, the phenol group is introduced via nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
Applications De Recherche Scientifique
4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to biological targets. The diphenylmethyl group provides hydrophobic interactions, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol: shares similarities with other tetrazole-containing compounds such as:
Uniqueness
What sets this compound apart is its unique combination of a phenol group, a tetrazole ring, and a diphenylmethyl group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets.
Propriétés
Formule moléculaire |
C27H22N4O |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
4-[[2-(2-benzhydrylphenyl)tetrazol-5-yl]methyl]phenol |
InChI |
InChI=1S/C27H22N4O/c32-23-17-15-20(16-18-23)19-26-28-30-31(29-26)25-14-8-7-13-24(25)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,27,32H,19H2 |
Clé InChI |
CJHKJKCZZWCRBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3N4N=C(N=N4)CC5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(9R,13R,14S)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14782124.png)
![N-methyl-2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782129.png)
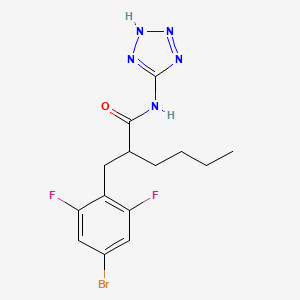
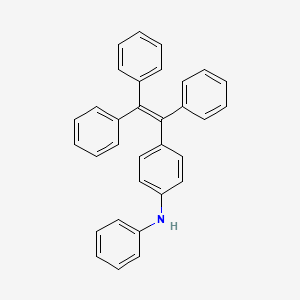
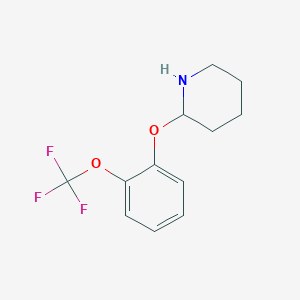
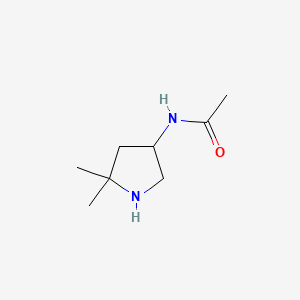
![1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14782152.png)
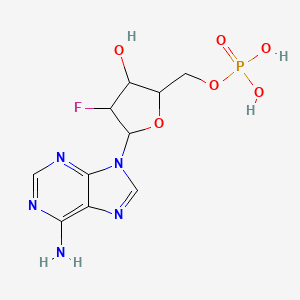
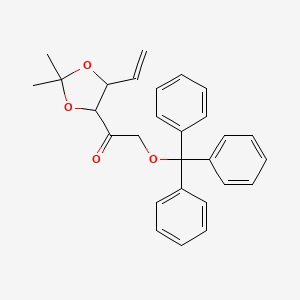

![2-Chloro-7-methylpyrazolo[1,5-A]pyridine](/img/structure/B14782177.png)
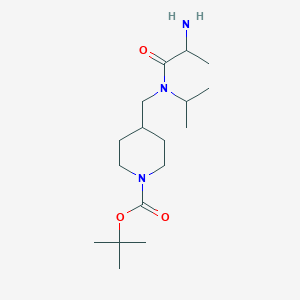
![2-[2-Methyl-6-[2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile](/img/structure/B14782192.png)
